molecular formula C14H20N6O3 B10960735 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B10960735
M. Wt: 320.35 g/mol
InChI Key: BBMZXBVHZYOVAJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    N-alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The alkylated pyrazole is acylated with acetic anhydride to form the acetamide derivative.

    Nitration: The final step involves the nitration of the acetamide derivative using nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has various scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential anti-inflammatory, analgesic, and antipyretic activities.

    Biological Studies: Investigated for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties. The presence of both nitro and acetamide groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H20N6O3/c1-5-19-11(3)12(6-15-19)7-17(4)14(21)9-18-8-13(20(22)23)10(2)16-18/h6,8H,5,7,9H2,1-4H3

InChI Key

BBMZXBVHZYOVAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CN2C=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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